![molecular formula C23H41NOSi B587171 (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine CAS No. 672314-45-3](/img/structure/B587171.png)
(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
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Description
(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, also known as (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, is a useful research compound. Its molecular formula is C23H41NOSi and its molecular weight is 375.672. The purity is usually 95%.
BenchChem offers high-quality (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
The application of (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine in scientific research is highlighted in its use in catalytic non-enzymatic kinetic resolution (KR). This process is critical in asymmetric organic synthesis, providing high enantioselectivity and yield for both products and recovered starting materials. Non-enzymatic KR, utilizing chiral catalysts, has gained popularity due to the advancement in chiral catalyst development, offering a significant alternative to enzymatic resolution methods. This approach is pivotal for synthesizing enantiopure compounds, essential in pharmaceuticals and other applications where the chirality of molecules can influence their biological activity and properties (Pellissier, 2011).
Advanced Synthesis & Catalysis
The review by H. Pellissier in Advanced Synthesis & Catalysis delves into the principal developments of catalytic non-enzymatic KR, covering a broad range of compounds such as alcohols, epoxides, amines, alkenes, carbonyl derivatives, sulfur compounds, and ferrocenes. This extensive review provides insights into the various methodologies developed for KR, underscoring the significance of non-enzymatic approaches in the field of asymmetric synthesis. The advancements in chiral catalyst design and application have opened new avenues for the efficient synthesis of chiral molecules, highlighting the role of catalytic non-enzymatic KR in modern organic synthesis (Pellissier, 2011).
properties
IUPAC Name |
(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-[(1R)-1-phenylethyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NOSi/c1-18(21-11-9-8-10-12-21)24-19(2)22-15-13-20(14-16-22)17-25-26(6,7)23(3,4)5/h8-12,18-20,22,24H,13-17H2,1-7H3/t18-,19-,20?,22?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNLWMTVQLXSCZ-NDUMYTTKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N[C@H](C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine |
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